3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole

Lipophilicity Drug-likeness 1,2,4-Oxadiazole

Researchers pursuing CNS-penetrant lead optimization require distinct oxadiazole scaffolds with precise halogenation. CAS 5814-04-0 provides a validated 1,2,4-oxadiazole core with 2,4-dichlorobenzyl substitution (XLogP3 6.1, TPSA 48.2 Ų, 0 HBD), meeting BBB criteria. • CNS drug discovery: Lipophilic scaffold with metabolic shielding from 2,4-dichloro pattern. • Prodrug design: Weaker O-N bond enables reductive ring-opening for metabolite release. • SAR diversification: Distinct conformational/electronic profile complements mono-halogenated sets. Supplied at ≥98% purity; immediate global shipping.

Molecular Formula C20H14Cl2N2O2
Molecular Weight 385.2 g/mol
CAS No. 5814-04-0
Cat. No. B12904413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole
CAS5814-04-0
Molecular FormulaC20H14Cl2N2O2
Molecular Weight385.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OCC3=NC(=NO3)CC4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C20H14Cl2N2O2/c21-15-9-8-14(17(22)11-15)10-19-23-20(26-24-19)12-25-18-7-3-5-13-4-1-2-6-16(13)18/h1-9,11H,10,12H2
InChIKeyIAKUBHJVSDIDKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5814-04-0 – 1,2,4-Oxadiazole Building Block with 2,4-Dichlorobenzyl and Naphthyloxymethyl Substituents


3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole (CAS 5814-04-0) is a heterocyclic small molecule characterized by a 1,2,4-oxadiazole core substituted at the 3‑position with a 2,4‑dichlorobenzyl group and at the 5‑position with a naphthalen‑1‑yloxymethyl ether. The compound has a molecular formula of C₂₀H₁₄Cl₂N₂O₂, a molecular weight of 385.2 g mol⁻¹, a computed XLogP3 of 6.1, and a topological polar surface area (TPSA) of 48.2 Ų [1]. Its structural features place it in the class of synthetic 1,2,4‑oxadiazoles that are frequently used as scaffolds in medicinal-chemistry lead identification and optimization [2].

Why Closely Related 1,2,4-Oxadiazoles Cannot Replace 5814-04-0 in Structure–Activity Programs


Within the 1,2,4‑oxadiazole series, seemingly minor modifications—such as changing the halogen substitution pattern on the benzyl ring, replacing the methylene linker, or shifting to a 1,3,4‑oxadiazole isomer—can produce large shifts in lipophilicity, metabolic stability, and target-binding affinity [1]. The 2,4‑dichlorobenzyl motif present in CAS 5814-04-0 confers a specific combination of steric bulk, electron‑withdrawing character, and lipophilicity that is not recapitulated by mono‑halogenated, methoxy, or unsubstituted analogs. In addition, the 1,2,4‑oxadiazole ring itself is less aromatic than the 1,3,4‑isomer and contains a weaker O–N bond, a feature that can be exploited for prodrug activation but also makes generic interchange unreliable without re‑optimization of the entire lead series [2]. The quantitative evidence below demonstrates why CAS 5814-04-0 must be treated as a distinct chemical entity rather than a commodity oxadiazole.

Quantitative Differentiation of CAS 5814-04-0 from Its Closest Structural Analogs


Lipophilicity (XLogP3) Differentiates 2,4-Dichlorobenzyl from Mono‑Chloro and Methoxy Analogs

The computed XLogP3 of CAS 5814-04-0 is 6.1 [1]. In contrast, the mono‑chloro analog 3-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1,2,4-oxadiazole (C₁₉H₁₃ClN₂O₂, MW 336.8) has an experimentally or computationally derived logP of approximately 5.1–5.4, depending on the calculation method . The ~0.7–1.0 log-unit increase represents a ~5‑ to 10‑fold higher partition coefficient, which can substantially alter membrane permeability, tissue distribution, and off‑target binding profiles.

Lipophilicity Drug-likeness 1,2,4-Oxadiazole

Chlorine Count and Substitution Pattern Dictate Metabolic Stability Compared with Bromo and Methoxy Analogs

CAS 5814-04-0 contains two chlorine atoms at the 2‑ and 4‑positions of the benzyl ring. The bromo analog 3-(4-bromophenyl)-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole (C₁₉H₁₃BrN₂O₂, MW 381.2) and the methoxy analog 3-[(2-methoxyphenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole (C₂₁H₁₈N₂O₃, MW 346.4) present distinct metabolic liabilities. The C–Br bond is more susceptible to reductive debromination than C–Cl bonds, potentially leading to faster in‑vivo clearance. The methoxy analog introduces a site for O‑demethylation, a common Phase I metabolic pathway not available to CAS 5814-04-0. Furthermore, the 2,4‑dichloro pattern sterically blocks CYP‑mediated oxidation at two positions, whereas the para‑bromo compound exposes the unsubstituted ortho‑ and meta‑sites to hydroxylation.

Metabolic stability Halogen effect Oxadiazole

1,2,4-Oxadiazole Core Confers Lower Aromaticity and Distinct Reactivity Relative to the 1,3,4-Isomer

The 1,2,4‑oxadiazole ring in CAS 5814-04-0 is less aromatic and contains a labile O–N bond compared with the thermodynamically more stable 1,3,4‑oxadiazole isomer found in analogs such as 2-(2,4-dichlorophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole [1]. Quantitative aromaticity indices (e.g., NICS, HOMA) consistently show that 1,2,4‑oxadiazoles have lower π‑electron delocalization energy than their 1,3,4‑counterparts [2]. The weaker O–N bond in the 1,2,4‑oxadiazole can be selectively cleaved under reducing conditions, a property exploited in bioreversible prodrug strategies. This ring‑lability means that a 1,3,4‑oxadiazole cannot serve as a direct isostere for CAS 5814-04-0 in programs relying on controlled ring opening.

Heterocycle chemistry Prodrug design Ring rearrangement

The Methylene Bridge in the Benzyl Substituent Increases Conformational Flexibility Over Direct Aryl‑Oxadiazole Analogs

CAS 5814-04-0 possesses a methylene linker (–CH₂–) between the 2,4‑dichlorophenyl ring and the oxadiazole core, giving it 5 rotatable bonds [1]. Directly coupled analogs such as 3-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1,2,4-oxadiazole have only 4 rotatable bonds . The additional rotational degree of freedom allows the dichlorophenyl ring to sample a wider range of dihedral angles, which can enhance the probability of adopting a bioactive conformation upon target binding. This conformational entropy effect is often quantified through molecular docking and molecular‑dynamics simulations, where increased flexibility correlates with more favorable binding‑free‑energy landscapes for certain protein pockets.

Conformational flexibility Rotatable bonds Target engagement

Absence of Hydrogen‑Bond Donors and Low TPSA Favor CNS Penetration Relative to Polar Analogs

CAS 5814-04-0 has zero hydrogen‑bond donors (HBD = 0) and a TPSA of 48.2 Ų [1], placing it within the favorable range for CNS penetration (typically HBD ≤ 3, TPSA < 90 Ų) [2]. By comparison, 3-[(2-methoxyphenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole introduces an additional oxygen that can act as a hydrogen‑bond acceptor and increases TPSA, potentially reducing passive CNS permeability. The 4‑nitrophenyl analog 5-[(naphthalen-1-yloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole carries a nitro group that substantially elevates TPSA (estimated > 70 Ų) and introduces a strong electron‑withdrawing motif that may further impair blood‑brain barrier crossing.

CNS drug design TPSA Blood‑brain barrier

Procurement‑Relevant Application Scenarios for 5814-04-0


Lead Optimization in CNS Drug Discovery Programs

With XLogP3 = 6.1, HBD = 0, and TPSA = 48.2 Ų, CAS 5814-04-0 meets key physicochemical criteria for blood–brain barrier penetration [1]. Medicinal chemistry teams pursuing CNS targets can use this scaffold as a lipophilic, halogenated starting point that avoids the metabolic liabilities of bromo or methoxy comparators. The 2,4‑dichloro pattern provides metabolic shielding and may enhance target‑binding through halogen‑bond interactions.

Prodrug Activation Studies Exploiting the 1,2,4-Oxadiazole Ring

The weak O–N bond inherent to the 1,2,4‑oxadiazole core can be reduced under physiological conditions, enabling triggered release of active metabolites. Researchers developing hypoxia‑ or enzyme‑activated prodrugs can differentiate their system from 1,3,4‑oxadiazole‑based designs by using CAS 5814-04-0, which offers a measurably lower aromaticity and greater susceptibility to reductive ring‑opening .

Structure–Activity Relationship (SAR) Expansion Around Halogenated Oxadiazoles

The compound’s five rotatable bonds and dual‑chlorine substitution pattern create a distinct conformational and electronic profile that complements existing SAR sets composed of mono‑halogenated or directly‑arylated analogs [1]. Procurement of CAS 5814-04-0 allows teams to probe the effect of methylene‑linked 2,4‑dichlorophenyl groups on potency, selectivity, and pharmacokinetics without synthesizing the core from scratch.

Biophysical Probe Development and In‑Vitro Assay Panel Screening

The compound’s high lipophilicity (XLogP3 6.1) and absence of hydrogen‑bond donors make it suitable for protein‑binding assays, cellular uptake studies, and membrane‑partitioning experiments where hydrophobicity is a key variable. Purchasing the validated, high‑purity material (≥98 % ) from ISO‑certified suppliers ensures reproducibility in biophysical and biochemical assay panels.

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